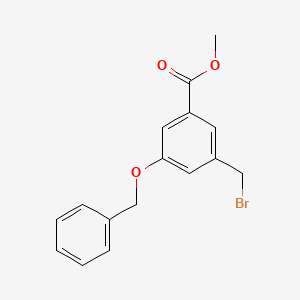
1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines with a six-membered ring containing two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a bromine atom and a methyl group on the benzyl ring, as well as an isopropyl group attached to the piperazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylbenzyl chloride and 4-isopropylpiperazine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromo-5-methylbenzyl chloride is added dropwise to a solution of 4-isopropylpiperazine and the base in the solvent. The mixture is then heated under reflux for several hours to ensure complete reaction.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
化学反应分析
Types of Reactions: 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzyl ring can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the piperazine ring.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products:
Substitution Reactions: Products include 1-(3-azido-5-methylbenzyl)-4-isopropylpiperazine, 1-(3-thio-5-methylbenzyl)-4-isopropylpiperazine, and 1-(3-alkoxy-5-methylbenzyl)-4-isopropylpiperazine.
Oxidation Reactions: Products include 1-(3-carboxy-5-methylbenzyl)-4-isopropylpiperazine and 1-(3-formyl-5-methylbenzyl)-4-isopropylpiperazine.
Reduction Reactions: Products include 1-(3-methylbenzyl)-4-isopropylpiperazine and this compound.
科学研究应用
1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in the treatment of neurological disorders, such as anxiety and depression, due to its structural similarity to known psychoactive compounds.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
作用机制
The mechanism of action of 1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, altering the release or uptake of neurotransmitters and affecting mood and behavior. The exact molecular pathways and targets involved depend on the specific biological context and the compound’s structural features.
相似化合物的比较
1-(3-Bromo-5-methylbenzyl)-4-isopropylpiperazine can be compared with other similar compounds, such as:
1-(3-Chloro-5-methylbenzyl)-4-isopropylpiperazine: This compound has a chlorine atom instead of a bromine atom on the benzyl ring. The substitution of chlorine for bromine can affect the compound’s reactivity and biological activity.
1-(3-Bromo-5-methylbenzyl)-4-methylpiperazine: This compound has a methyl group instead of an isopropyl group on the piperazine ring. The difference in the alkyl group can influence the compound’s solubility and interaction with biological targets.
1-(3-Bromo-5-methylbenzyl)-4-ethylpiperazine: This compound has an ethyl group instead of an isopropyl group on the piperazine ring. The variation in the alkyl group can affect the compound’s pharmacokinetic properties and overall biological activity.
属性
分子式 |
C15H23BrN2 |
|---|---|
分子量 |
311.26 g/mol |
IUPAC 名称 |
1-[(3-bromo-5-methylphenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C15H23BrN2/c1-12(2)18-6-4-17(5-7-18)11-14-8-13(3)9-15(16)10-14/h8-10,12H,4-7,11H2,1-3H3 |
InChI 键 |
WFNOGKZOKKCQTB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)Br)CN2CCN(CC2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]ethan-1-ol](/img/structure/B12069015.png)



